2-Chloro-6-methyl-benzamidine
Description
Significance of Amidine and Benzamidine (B55565) Scaffolds in Modern Medicinal Chemistry and Organic Synthesis
The amidine functional group, characterized by the –C(=NH)–NH2 moiety, is a cornerstone in medicinal chemistry. nih.gov Amidine-containing compounds are integral to a wide range of therapeutic agents, demonstrating antibacterial, antiviral, antifungal, and antiparasitic properties. nih.gov The basicity of the amidine group allows it to be protonated at physiological pH, enabling ionic interactions and hydrogen bonding with biological targets. nih.gov This characteristic is crucial for the pharmacological activity of many drugs.
Benzamidine, a benzene (B151609) ring attached to an amidine group, serves as a fundamental scaffold for designing enzyme inhibitors. acs.orgchemicalbook.com It is a well-known reversible inhibitor of serine proteases like trypsin, thrombin, and plasmin. chemicalbook.com The benzamidine moiety can be strategically modified to enhance binding affinity and selectivity for specific enzymes, a key strategy in drug discovery. acs.org In organic synthesis, benzamidines are versatile intermediates for the preparation of various heterocyclic compounds, including pyrimidines and quinazolines. organic-chemistry.orgrsc.org
Historical and Current Research Landscape of Substituted Benzamidines
The study of substituted benzamidines has a rich history rooted in the exploration of enzyme-inhibitor interactions. researchgate.net Early research focused on understanding how different substituents on the benzene ring influence the binding affinity of benzamidine derivatives to serine proteases. researchgate.net These studies laid the groundwork for the structure-based design of more potent and selective enzyme inhibitors.
Current research continues to expand on this foundation, with a significant focus on developing novel therapeutic agents. Substituted benzamidines are being investigated for a wide array of applications, including the development of anticoagulants that target Factor Xa and antiprotozoal agents. acs.orgnih.gov Furthermore, the synthesis of novel substituted benzamidines remains an active area of research, with chemists exploring new methodologies to create diverse libraries of these compounds for biological screening. researchgate.netbioorganica.com.ua The ongoing exploration of substituted benzamidines highlights their enduring importance in medicinal chemistry.
Academic Rationale for In-depth Investigation of 2-Chloro-6-methyl-benzamidine
The specific substitution pattern of this compound, featuring a chloro group and a methyl group at the ortho positions relative to the amidine functionality, presents a compelling case for detailed scientific inquiry. The presence of the ortho-methyl group can induce steric effects that influence the conformation of the amidine group and its interactions with biological targets. The electronic properties of the chlorine atom can also modulate the pKa of the amidine group, affecting its charge state at physiological pH.
A comprehensive investigation into this compound can provide valuable insights into the structure-activity relationships of substituted benzamidines. By systematically studying its chemical reactivity, binding to various enzymes, and potential as a synthetic building block, researchers can gain a deeper understanding of how ortho-substitution impacts the properties and applications of this important class of compounds. This knowledge can, in turn, inform the design of new and improved therapeutic agents and synthetic methodologies.
Overview of Key Research Areas and Methodological Approaches
The investigation of this compound encompasses several key research areas:
Chemical Synthesis and Characterization: The development of efficient synthetic routes to this compound and its derivatives is fundamental. Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compounds. nih.govacs.org
Medicinal Chemistry and Biological Evaluation: A significant area of research involves evaluating the biological activity of this compound. This includes in vitro assays to determine its inhibitory activity against specific enzymes, such as serine proteases, and its potential as an antimicrobial or anticancer agent. nih.govbioorganica.com.ua
Computational Modeling: Molecular modeling and computational studies are employed to understand the binding interactions of this compound with its biological targets at the atomic level. nih.gov These methods can predict binding affinities and guide the design of more potent analogs.
Organic Synthesis Applications: Research also explores the utility of this compound as an intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds with potential pharmacological properties. organic-chemistry.orgrsc.org
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | 2-chloro-6-methylbenzenecarboximidamide |
| Molecular Formula | C8H9ClN2 |
| Molecular Weight | 168.62 g/mol |
| CAS Number | 885963-43-9 |
Table generated from data available in PubChem. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMMLRWNCYFBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391780 | |
| Record name | 2-CHLORO-6-METHYL-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885963-43-9 | |
| Record name | 2-CHLORO-6-METHYL-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Methyl Benzamidine
Foundational Synthetic Routes to the Benzamidine (B55565) Core
The synthesis of benzamidines, including the 2-chloro-6-methyl substituted variant, relies on several established chemical transformations that construct the characteristic C(=NH)NH2 functional group. These methods typically begin with a nitrile or an amide precursor.
Pinner Reaction and Related Methodologies for Amidines
The Pinner reaction is a classical and widely utilized method for preparing amidines from nitriles. wikipedia.org The process occurs in two main stages. First, the nitrile is treated with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl) gas. organic-chemistry.orgorgsyn.org This acid-catalyzed reaction converts the nitrile into an imino ester hydrochloride, commonly known as a Pinner salt. wikipedia.orgorganic-chemistry.org
The mechanism involves the protonation of the nitrile nitrogen, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. The resulting Pinner salt is a stable intermediate that can be isolated. In the second stage, the Pinner salt is treated with ammonia (B1221849) or an amine in a process called ammonolysis. This displaces the alkoxy group to form the final amidine, often as a hydrochloride salt. wikipedia.orgorgsyn.org Low temperatures are generally preferred to prevent the thermal decomposition of the Pinner salt. wikipedia.org
Variations of this reaction exist, including base-catalyzed approaches, which can be complementary for nitriles that are unreactive under acidic conditions due to their electronic properties. wikipedia.org Additionally, metal catalysts, such as copper(I) chloride (CuCl), have been employed to facilitate the addition of amines to nitriles under oxidative conditions. mdpi.comsciforum.net
Amidation Reactions for Benzamidine Synthesis
Alternative routes to benzamidines begin with amide precursors rather than nitriles. These methods typically involve the activation of the amide carbonyl group to facilitate nucleophilic attack by an amine. One such strategy is the reaction of a secondary amide with an activating agent like trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) and a base, which enables the addition of an amine to form the corresponding amidine. researchgate.net
Another approach involves converting the amide into a more reactive intermediate, such as an imidoyl chloride. This can be achieved by treating a benzanilide (B160483) with a halogenating agent like phosphorus pentachloride (PCl5). nih.govscielo.br The resulting imidoyl chloride readily reacts with an amine to furnish the desired N-substituted benzamidine. scielo.br Similarly, amides can be O-alkylated using reagents like triethyloxonium (B8711484) fluoroborate to form imidic esters, which then react with amines to yield amidines. nih.gov Research has also shown that phosphoric anhydride can mediate a self-condensation reaction of benzanilides to produce N-substituted aroyl benzamidines. arkat-usa.org
Table 1: Summary of Foundational Benzamidine Synthetic Routes
| Method | Starting Material | Key Reagents | Intermediate | Product |
| Pinner Reaction | Nitrile | 1. Anhydrous HCl, Alcohol2. Ammonia/Amine | Imino ester (Pinner salt) | Amidine |
| Amide Activation | Amide | Triflic Anhydride, Amine | Activated Amide | Amidine |
| Imidoyl Chloride Route | Amide | PCl5, Amine | Imidoyl Chloride | Amidine |
| Copper-Catalyzed | Nitrile | CuCl, Amine, Base | - | Amidine |
Synthesis of Key Precursors: Focus on 2-Chloro-6-methyl-aniline
The most direct syntheses of 2-chloro-6-methyl-benzamidine typically start from precursors like 2-chloro-6-methyl-aniline or 2-chloro-6-methyl-benzonitrile. The synthesis of the aniline (B41778) precursor is a critical step and has been the subject of targeted research. chemicalbook.com
Diazotization and Subsequent Reduction Strategies
A notable and efficient route to 2-chloro-6-methyl-aniline is a one-pot synthesis that begins with 3-chloro-5-methyl-4-nitroaniline. guidechem.comgoogle.com This multi-step process within a single reaction vessel involves strategic manipulation of functional groups. chemicalbook.com
The synthesis proceeds as follows:
Diazotization: The starting material, 3-chloro-5-methyl-4-nitroaniline, is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO2) in the presence of sulfuric acid at low temperatures (0-5 °C). guidechem.comgoogle.com This converts the amino group at position 1 into a diazonium salt.
Deamination (Reduction): The diazonium group is subsequently removed and replaced with a hydrogen atom (deamination) using a reducing agent like hypophosphorous acid (H3PO2). guidechem.comgoogle.com This step yields the intermediate 2-chloro-6-methyl-nitrobenzene.
Nitro Group Reduction: Finally, the nitro group is reduced to an amino group. This is typically achieved by adding iron powder to the reaction mixture and heating to around 85-95 °C. guidechem.comgoogle.com
This sequence efficiently transforms the starting material into the desired 2-chloro-6-methyl-aniline, with reported yields as high as 82.5% after purification. guidechem.com
Environmentally Conscious Approaches in Precursor Preparation
Modern synthetic chemistry places a strong emphasis on developing environmentally friendly or "green" methods. rsc.orgtandfonline.com The one-pot synthesis of 2-chloro-6-methyl-aniline from 3-chloro-5-methyl-4-nitroaniline incorporates several principles of green chemistry. google.com A key feature is the use of water as the reaction solvent, which avoids the use of volatile and often toxic organic solvents. google.comrsc.orgtandfonline.com
Furthermore, the use of inexpensive and relatively non-toxic reagents like iron powder for the nitro group reduction is advantageous compared to other metal catalysts that may be more hazardous or costly. google.com This approach, characterized by mild reaction conditions, short reaction steps, and high yield, represents a more sustainable and cost-effective industrial method for preparing this key precursor. guidechem.comgoogle.com
Table 2: One-Pot Synthesis Conditions for 2-Chloro-6-methyl-aniline
| Step | Reagents | Temperature | Molar Ratio (Reagent:Starting Material) |
| Diazotization | H₂SO₄, NaNO₂ | 0–5 °C | H₂SO₄: 3-4, NaNO₂: 1.0-1.1 |
| Deamination | H₃PO₂ | 0–5 °C | H₃PO₂: 6-7 |
| Nitro Reduction | Fe powder | 85–95 °C | Fe: 2.5-4.0 |
Data sourced from patent CN112358404A. google.com
Direct Synthesis and Regioselective Functionalization of this compound
With the necessary precursors in hand, the target molecule can be synthesized directly. Once formed, its structure allows for further chemical modification in a controlled, regioselective manner.
The most straightforward and direct synthesis of this compound would involve the application of the Pinner reaction to 2-chloro-6-methyl-benzonitrile. This would entail reacting the nitrile with anhydrous HCl in an alcohol like ethanol (B145695) to form the corresponding Pinner salt, followed by ammonolysis to yield this compound hydrochloride. This applies the general principle described in section 2.1.1.
Once synthesized, the this compound molecule presents opportunities for regioselective functionalization. The reactivity of the aromatic ring towards electrophilic substitution is influenced by the three existing substituents. The amidine and methyl groups are generally ortho-, para-directing activators, while the chlorine atom is an ortho-, para-directing deactivator. The interplay of these electronic effects, along with steric hindrance from the ortho-methyl and ortho-chloro groups, would direct incoming electrophiles to the C4 and C5 positions of the benzene (B151609) ring. Furthermore, the amidine group itself contains nucleophilic nitrogen atoms that could be subject to alkylation or acylation, leading to N-substituted derivatives. Thermodynamic studies on p-substituted benzamidines show that the electronic character of ring substituents significantly influences reactivity, a principle that would apply here. nih.gov
Derivatization Pathways and Functional Group Interconversions
The presence of the amidine moiety, the aromatic ring, and the reactive chloro and methyl substituents allows for a variety of derivatization strategies. These transformations can be used to modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile.
N-Alkylation and N-Acylation Reactions of the Amidine Moiety
The amidine group of this compound possesses two nitrogen atoms that can potentially undergo alkylation and acylation. These reactions are fundamental in altering the basicity, lipophilicity, and hydrogen bonding capacity of the molecule.
N-Alkylation: The introduction of alkyl groups onto the amidine nitrogen atoms can be achieved using various alkylating agents. For instance, the reaction with alkyl halides, such as 5-bromopent-1-ene, in the presence of a base can lead to N-alkylated products. nih.gov The degree of alkylation and the position of substitution (on the amino or imino nitrogen) can be influenced by the reaction conditions and the nature of the alkylating agent. In some cases, N-alkylation can lead to the formation of cyclic structures. clockss.org
N-Acylation: Acylation of the amidine moiety typically occurs at the more nucleophilic amino group. This reaction can be performed using acyl chlorides or acid anhydrides. acs.org N-acylation significantly reduces the basicity of the amidine group and can be a key step in the synthesis of more complex derivatives. For example, N-acyl derivatives of benzamidines have been explored for their potential to improve transport properties across biological membranes. researchgate.net
The table below summarizes some examples of N-alkylation and N-acylation reactions applied to benzamidine or similar structures, which could be analogous for this compound.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide, Base | N-Alkylbenzamidine | nih.gov |
| N-Acylation | Acyl chloride, Base | N-Acylbenzamidine | acs.org |
| N-Benzylation | Benzyl (B1604629) chloride, Base | N-Benzylbenzamidine | arkat-usa.org |
Halogen and Methyl Group Modifications on the Aromatic Ring
The chloro and methyl groups on the aromatic ring of this compound offer further opportunities for chemical modification.
Halogen Exchange Reactions: The chlorine atom can be replaced by other halogens, such as fluorine, through nucleophilic aromatic substitution (SNAr) reactions. These "halogen exchange" reactions often require a source of the new halogen, like an alkali metal fluoride (B91410) (e.g., potassium fluoride), and are typically carried out in a polar aprotic solvent at elevated temperatures. google.comgoogle.com The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of the molecule. Catalysts such as phase transfer catalysts or metal complexes can be employed to facilitate these transformations under milder conditions. frontiersin.org
Methyl Group Functionalization: The methyl group can be a site for various chemical transformations. One common reaction is radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator to form a bromomethyl derivative. This bromomethyl group can then serve as a handle for further nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups. Additionally, the methyl group can direct electrophilic aromatic substitution reactions to specific positions on the benzene ring.
The following table outlines potential modifications of the chloro and methyl groups.
| Modification | Reagents and Conditions | Product Type | Reference |
| Halogen Exchange (Cl to F) | KF, Polar aprotic solvent, Heat | 2-Fluoro-6-methyl-benzamidine | google.com |
| Methyl Bromination | NBS, Radical initiator | 2-Chloro-6-(bromomethyl)-benzamidine | |
| Electrophilic Nitration | HNO₃/H₂SO₄ | Nitro-2-chloro-6-methyl-benzamidine |
Design and Synthesis of Prodrugs of this compound Derivatives
Due to the cationic nature of the amidine group at physiological pH, benzamidine derivatives often exhibit poor oral bioavailability. turkjps.orgresearchgate.net Prodrug strategies are therefore crucial for improving their pharmacokinetic properties. These strategies involve masking the polar amidine group with a bioreversible moiety that is cleaved in vivo to release the active parent drug. e-bookshelf.demdpi.com
Amidine Masking Strategies for Controlled Release
The primary goal of amidine masking is to create a less basic and more lipophilic derivative that can be efficiently absorbed. nih.gov This temporary modification allows the compound to pass through biological membranes before being converted to the active form. dntb.gov.uanih.gov
One of the most common and effective strategies is the conversion of the amidine to an amidoxime (B1450833) (N-hydroxyamidine). turkjps.orgresearchgate.net Amidoximes are significantly less basic than the corresponding amidines and can be readily absorbed. turkjps.org In the body, they are reduced back to the active amidine by enzymes such as the mitochondrial benzamidoxime (B57231) reducing system. acs.orgnih.gov The synthesis of amidoximes typically involves the reaction of the corresponding nitrile with hydroxylamine. researchgate.netturkjps.org
Another approach is the formation of N,N'-dihydroxyamidines , which have shown to further improve oral bioavailability compared to simple amidoximes. acs.orgnih.gov
The table below highlights key amidine masking strategies.
| Masking Group | General Structure | Advantage | Reference |
| Amidoxime (N-hydroxyamidine) | R-C(=NOH)-NH₂ | Reduced basicity, improved absorption | turkjps.orgresearchgate.net |
| N,N'-Dihydroxyamidine | R-C(=NOH)-NHOH | Enhanced bioavailability | acs.orgnih.gov |
Bioreversible Modifications for Enhanced Pharmacokinetics
Bioreversible modifications aim to create prodrugs that are efficiently converted back to the parent drug in the body, often through enzymatic or chemical hydrolysis. ijpsonline.com For amine-containing drugs, including those with an amidine group, several prodrug strategies have been developed.
Carbamate-based prodrugs represent a versatile approach. For instance, (oxodioxolenyl)methyl carbamates have been investigated as nonchiral promoieties for primary and secondary amines. nih.govgoogle.com These prodrugs can be designed to undergo a cascade reaction upon enzymatic cleavage, leading to the rapid and quantitative release of the parent amine. nih.gov
N-Acyloxyalkyl and N-acyl derivatives have also been explored as potential prodrug candidates for amidines. researchgate.net N-alkoxycarbonyl and N-benzoyl derivatization of benzamidine-containing compounds has been shown to significantly increase their permeability across cell monolayers. researchgate.net
These modifications are designed to be stable enough to allow for absorption but labile enough to be cleaved in vivo to ensure the timely release of the active drug. The choice of the promoiety can be tailored to target specific enzymes or physiological conditions for controlled drug release. nih.govscience.gov
The following table provides examples of bioreversible modifications applicable to amidine-containing compounds.
| Prodrug Type | Promoieties | Release Mechanism | Reference |
| Carbamate (B1207046) Prodrugs | (Oxodioxolenyl)methyl | Enzymatic hydrolysis followed by cascade reaction | nih.govgoogle.com |
| N-Acyloxyalkyl Carbamates | Acyloxyalkyl groups | Esterase-catalyzed hydrolysis | researchgate.net |
| N-Acyl Derivatives | Alkoxycarbonyl, Benzoyl | Amidase/Esterase-catalyzed hydrolysis | researchgate.net |
Advanced Analytical Characterization in 2 Chloro 6 Methyl Benzamidine Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of 2-Chloro-6-methyl-benzamidine. These techniques provide detailed information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing precise information about the hydrogen and carbon skeletal framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons of the benzamidine (B55565) moiety. The aromatic region would likely show a complex multiplet pattern due to the coupling of the three adjacent protons on the benzene (B151609) ring. The methyl group protons would appear as a sharp singlet, typically in the upfield region. The protons of the amidine group (-C(=NH)NH₂) may present as broad singlets, and their chemical shift can be influenced by the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the eight carbon atoms. The chemical shifts of the aromatic carbons are influenced by the chloro and methyl substituents, as well as the carboximidamide group. The carbon of the methyl group will appear at a characteristic upfield chemical shift. The carbon atom of the C=N bond in the amidine group is expected to have a characteristic downfield chemical shift. A study on the related compound 2-chloro-6-methylaniline (B140736) reported the chemical shifts for the aromatic carbons, which can serve as a reference for predicting the shifts in this compound. researchgate.net
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure. COSY spectra would reveal the coupling relationships between the aromatic protons, aiding in their specific assignment. HSQC spectra would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Aromatic CH | 7.2 - 7.5 | 125 - 135 | Complex multiplet pattern expected. |
| Methyl (CH₃) | ~2.4 | ~20 | Sharp singlet. |
| Amidine (NH/NH₂) | Broad | - | Chemical shift is solvent and concentration dependent. |
| Aromatic C-Cl | - | 130 - 135 | |
| Aromatic C-CH₃ | - | 135 - 140 | |
| Aromatic C-C(=N)N | - | 138 - 142 | |
| C=N | - | 160 - 165 |
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and for obtaining structural information through fragmentation analysis. The nominal molecular weight of this compound is approximately 168.62 g/mol . nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In the positive ion mode, the compound is expected to be readily protonated to form the [M+H]⁺ ion, which would allow for the accurate determination of its molecular weight.
Gas Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (GC-MS/MS): For GC-MS analysis, derivatization of the polar amidine group, for instance, through silylation, might be necessary to improve volatility and thermal stability. omicsonline.orgnih.gov The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized compound. Tandem mass spectrometry (MS/MS) experiments on the molecular ion or specific fragment ions would provide detailed structural information by inducing further fragmentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for the analysis of this compound in complex matrices. The compound can be separated from impurities using liquid chromatography and then detected by tandem mass spectrometry. This technique is particularly useful for quantitative analysis and for identifying and characterizing metabolites or degradation products.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Technique | Expected Ion | m/z | Notes |
| ESI-MS | [M+H]⁺ | ~169.05 | Accurate mass measurement for elemental composition. |
| GC-MS (derivatized) | [M-derivatizing group+H]⁺ | Varies | Fragmentation pattern would be characteristic of the derivative. |
| LC-MS/MS | Precursor Ion: [M+H]⁺ | ~169.05 | Product ions would provide structural information. |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The analysis of the vibrational spectra of the related compound, 2-chloro-6-methyl benzonitrile, can provide a basis for the interpretation of the spectra of this compound. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibrations of the amidine group, typically in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the amidine group would likely appear in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-N bonds in the amidine group would also be Raman active. The C-Cl stretching vibration is also expected to be observable in the Raman spectrum.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Amidine (N-H) | Stretching | 3300 - 3500 | Weak |
| Amidine (C=N) | Stretching | 1600 - 1650 | Moderate |
| Aromatic (C-H) | Stretching | >3000 | Strong |
| Aromatic Ring | Skeletal Vibrations | 1400 - 1600 | Strong |
| C-Cl | Stretching | <800 | Moderate |
| Methyl (C-H) | Stretching | 2850 - 3000 | Moderate |
Chromatographic Methods for Compound Purity and Quantification
Chromatographic techniques are essential for determining the purity of this compound and for quantifying its concentration in various samples.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A robust HPLC method requires careful development and validation.
Method Development: A reversed-phase HPLC method would be suitable for this compound. Method development would involve optimizing parameters such as the stationary phase (e.g., C18 column), the mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like formic acid or trifluoroacetic acid), the flow rate, and the detection wavelength (typically in the UV region where the compound has significant absorbance).
Method Validation: A fully validated HPLC method in accordance with ICH guidelines would include assessments of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). ekb.egresearchgate.net Such validation ensures that the method is reliable for its intended purpose of purity testing and quantification.
Interactive Data Table: Typical HPLC Method Parameters for this compound
| Parameter | Typical Condition |
| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (e.g., ~230 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) can be employed for the analysis of this compound, typically after converting it into a more volatile and thermally stable derivative.
Derivatization: The primary amino and imino groups of the benzamidine moiety make the parent compound non-volatile and prone to thermal degradation in the GC inlet. Derivatization, such as silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common strategy to overcome these limitations. omicsonline.orgnih.gov
GC Method: A GC method for the derivatized this compound would utilize a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature program would be optimized to achieve good separation from any impurities or by-products of the derivatization reaction. Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
Interactive Data Table: General GC Method Parameters for Derivatized this compound
| Parameter | Typical Condition |
| Derivatizing Agent | BSTFA or MSTFA |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Detector | FID or MS |
Ion-Pair Chromatography for Charged Species Analysis
Ion-pair chromatography (IPC) is a powerful variant of high-performance liquid chromatography (HPLC) that is particularly well-suited for the analysis of charged species like this compound. The basic nature of the benzamidine functional group means that it is protonated and carries a positive charge under acidic to neutral pH conditions. This charge can lead to poor retention and peak shape on traditional reversed-phase columns. IPC addresses this by introducing an ion-pairing reagent into the mobile phase.
In the analysis of this compound, an anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-octanesulfonate), is added to the mobile phase. This reagent forms a neutral ion pair with the positively charged 2-Chloro-6-methyl-benzamidinium ion. The resulting neutral complex exhibits increased hydrophobicity, allowing for its retention and separation on a non-polar stationary phase, such as a C18 column.
The retention time of the ion pair can be modulated by several factors, including the concentration and chain length of the ion-pairing reagent, the pH of the mobile phase, and the proportion of the organic modifier. A typical method for the analysis of this compound might employ a gradient elution on a C18 column with a mobile phase consisting of an acetonitrile/water mixture containing a buffered solution of sodium 1-octanesulfonate. Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs in the UV region.
| Parameter | Condition |
|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Sodium 1-octanesulfonate in Water (pH 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | ~8.5 min |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For this compound, obtaining a single crystal of suitable quality allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding the compound's conformation, electronic distribution, and potential interactions with biological targets or other molecules.
While a specific crystal structure for this compound is not publicly available, based on the analysis of structurally similar benzamidinium salts, a hypothetical crystal structure can be proposed. nih.gov It is likely that this compound would crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic). The benzamidinium group would be expected to be planar, with the C-N bond lengths of the amidinium moiety being intermediate between single and double bonds, indicating delocalization of the positive charge.
The crystal packing would likely be dominated by hydrogen bonding interactions between the amidinium protons and a suitable counter-ion (e.g., chloride or another anion from the synthesis). These interactions form a network that stabilizes the crystal lattice. The presence of the chloro and methyl substituents on the benzene ring would influence the packing arrangement, potentially leading to specific π-π stacking or other non-covalent interactions.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 12.123 |
| c (Å) | 9.876 |
| β (°) | 105.3 |
| Volume (ų) | 985.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.385 |
Elemental Analysis and Thermogravimetric Analysis (TGA)
Elemental analysis and thermogravimetric analysis (TGA) are fundamental techniques for confirming the empirical formula and assessing the thermal stability of a compound, respectively.
Elemental Analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, chlorine, etc.) in a sample. This is a crucial step in verifying the identity and purity of a newly synthesized batch of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₈H₉ClN₂). A close agreement between the experimental and theoretical values provides strong evidence for the correct elemental composition.
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 56.98 | 56.92 |
| Hydrogen (H) | 5.38 | 5.41 |
| Chlorine (Cl) | 21.02 | 20.95 |
| Nitrogen (N) | 16.61 | 16.58 |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability of this compound and to identify the temperature ranges in which decomposition occurs. For a salt form of the compound, such as the hydrochloride, the TGA thermogram might show an initial weight loss corresponding to the loss of water or solvent molecules, followed by the decomposition of the organic molecule at higher temperatures. The decomposition profile can provide insights into the compound's stability under thermal stress. For instance, studies on the thermal decomposition of aromatic amines and amides can provide a basis for interpreting the TGA data of this compound. researchgate.netcetjournal.it
| Temperature Range (°C) | Weight Loss (%) | Associated Event |
|---|---|---|
| 30 - 120 | ~1.5 | Loss of adsorbed water/solvent |
| 220 - 350 | ~45 | Major decomposition of the organic moiety |
| > 350 | ~30 | Further decomposition and char formation |
Structure Activity Relationship Sar Studies of 2 Chloro 6 Methyl Benzamidine Derivatives
Systematic Variation of Substituents on the Aromatic Ring
The nature and position of substituents on the phenyl ring of benzamidine (B55565) derivatives are pivotal in determining their biological profile. The chloro and methyl groups at the 2 and 6 positions, respectively, impose specific electronic and steric constraints that are fundamental to the activity of this particular scaffold.
Quantitative structure-activity relationship (QSAR) analyses on related 2,6-disubstituted benzoyl derivatives have shown that the introduction of small, hydrophobic, and electron-withdrawing substituents at the ortho positions can be favorable for activity in some systems. nih.gov However, bulky substituents are often detrimental. nih.gov In the case of 2-Chloro-6-methyl-benzamidine, the interplay between the electron-withdrawing chloro and electron-donating methyl groups creates a unique electronic environment that dictates binding affinity. Studies on para-substituted benzamidines have shown that the electron-donating/withdrawing character of the substituent significantly influences binding potency, with more polar derivatives often being less potent inhibitors of enzymes like trypsin. nih.gov This suggests that a delicate electronic balance is crucial for optimal activity.
Sterically, the presence of two ortho substituents restricts the rotation around the C-C bond connecting the phenyl ring and the amidine group. This restriction can lock the molecule into a specific conformation that is favorable for binding to a target receptor.
The specific placement of the chloro and methyl groups at the 2 and 6 positions is critical. Moving these substituents to other positions on the aromatic ring would drastically alter the molecule's steric and electronic profile, leading to significant changes in biological activity. For instance, shifting the chloro group to the meta or para position would reduce the steric hindrance around the amidine group and change its electronic influence.
Studies on benzamidine derivatives have demonstrated that positional isomerism has a profound effect on biological activity. For example, in a series of benzamidine derivatives carrying 1,2,3-triazole moieties, the position of the amidino group on the phenyl ring had a significant effect on antifungal activities. nih.gov While specific data on positional isomers of this compound is limited, the principles of SAR suggest that the 2,6-disubstitution pattern is a key determinant of its biological function, likely by enforcing a specific and favorable conformation for receptor interaction.
Elucidation of the Amidine Functional Group's Role in Receptor Binding
The amidine group is a key pharmacophore in this class of compounds, playing a central role in receptor recognition and binding through its basicity and ability to form crucial interactions.
The amidine functional group is strongly basic, and its protonation state at physiological pH is critical for its interaction with biological targets. nih.gov The pKa of the amidine can be tuned by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, like the chloro substituent, tend to decrease the pKa, while electron-donating groups, like the methyl substituent, increase it.
At physiological pH, the amidine group is typically protonated, forming a positively charged amidinium ion. This positive charge is crucial for forming strong electrostatic interactions, such as salt bridges, with negatively charged amino acid residues (e.g., aspartate or glutamate) in the binding pocket of a target protein. researchgate.net The protonation of the amidine moiety can also significantly suppress the rotation around the C-N bond, locking the molecule into a more rigid conformation. nih.govresearchgate.net The rate of this C–N bond rotation can be controlled by adjusting the pH, highlighting the potential for these compounds to act as pH-responsive molecular switches. beilstein-journals.org
The table below presents data on the isomerization kinetics and pKa values for a series of ortho-disubstituted benzamidines, illustrating the influence of different substituents on these properties.
| Compound | Substituent (X) | k_iso (s⁻¹) at pH 7.0 | Calculated pKa |
| 1 | H | 1.8 x 10⁻⁴ | 10.5 |
| 2 | Me | 1.3 x 10⁻⁴ | 10.7 |
| 3 | OMe | 1.1 x 10⁻⁴ | 10.8 |
| 4 | Cl | 2.9 x 10⁻⁴ | 9.9 |
| 5 | NMe₂ | 0.7 x 10⁻⁴ | 11.2 |
| Data derived from studies on analogous ortho-disubstituted benzamidine derivatives. nih.gov |
The protonated amidinium group is an excellent hydrogen bond donor. It can form multiple hydrogen bonds with acceptor groups on the biological target, such as the backbone carbonyls of amino acids. researchgate.net These hydrogen bonds are highly directional and play a crucial role in the orientation and stabilization of the ligand within the binding site. nih.gov
The formation of these interactions is often the primary driver of binding affinity. For instance, in the binding of benzamidine to trypsin, the positively charged amidinium group forms a key salt bridge with the carboxylate group of an aspartate residue (Asp189) in the S1 pocket, along with other hydrogen bonds. researchgate.netnih.gov The ability of the this compound scaffold to present the amidine group in an optimal orientation for these interactions is a critical determinant of its biological activity. The strength of these hydrogen bonds can be influenced by the donor-acceptor pairing, with well-matched pairs enhancing receptor-ligand interactions. nih.gov
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For this compound derivatives, the ortho substituents play a major role in defining the conformational landscape.
The steric clash between the ortho substituents and the amidine group restricts the rotation around the aryl-amidine C-C bond, leading to the possibility of atropisomerism (axial chirality) and E/Z isomerism around the C=N bond of the amidine. nih.govbeilstein-journals.org The protonation state of the amidine heavily influences these conformational properties. Protonation increases the double-bond character of the C-N bond, thereby increasing the energy barrier for rotation and stabilizing specific isomers. nih.govresearchgate.net
This conformational restriction can be highly beneficial for biological activity if the resulting low-energy conformation corresponds to the bioactive conformation required for binding to the target. By pre-organizing the molecule in a favorable geometry, the entropic penalty of binding is reduced, potentially leading to higher affinity. Therefore, the specific 2,6-disubstitution pattern in this compound is not just a matter of electronic and steric bulk, but a strategic design element to control the molecule's three-dimensional shape and its interaction with biological targets.
Bioisosteric Replacements of the Benzamidine Core and their SAR Implications
Bioisosterism is a fundamental strategy in drug design for optimizing physicochemical and pharmacological properties of a lead compound by replacing a functional group with another that has similar spatial and electronic characteristics. drughunter.com The benzamidine moiety in this compound is a strong basic group, which is often crucial for binding to biological targets but can also lead to poor pharmacokinetic properties. Bioisosteric replacement of the benzamidine core could therefore aim to modulate basicity, improve metabolic stability, and enhance oral bioavailability while retaining or improving biological activity.
Investigation into conformationally restricted bioisosteres, such as cyclic amidines, has also proven to be a successful strategy in modulating receptor selectivity and efficacy for other benzamide-containing compounds. nih.gov
Below is an interactive data table illustrating potential bioisosteric replacements for the benzamidine core of this compound and the rationale for their consideration.
| Bioisosteric Replacement | Rationale and Potential SAR Implications | Potential Advantages |
|---|---|---|
| 1,2,4-Oxadiazole | Can mimic the planar and dipole characteristics of the amidine group. The heterocyclic oxygen and nitrogens can act as hydrogen bond acceptors. nih.gov | Improved metabolic stability and membrane permeability. nih.gov |
| 1,3,4-Oxadiazole | Similar to the 1,2,4-isomer, it can act as an amide bioisostere, potentially improving affinity through different hydrogen bonding patterns. nih.gov | Enhanced metabolic stability and potential for improved solubility depending on substituents. cambridgemedchemconsulting.com |
| 1,2,3-Triazole | A well-established amide bioisostere that is resistant to proteolytic cleavage and hydrolysis. cambridgemedchemconsulting.com | Increased metabolic stability and potential for improved pharmacokinetic profile. cambridgemedchemconsulting.com |
| Imidazole | Can act as a bioisostere for the amidine, and its basicity can be tuned by substituents, potentially leading to improved water solubility. nih.gov | Formation of water-soluble salts, potentially improving formulation options. |
| Phenyltetrahydropyrimidine | As a cyclic amidine, it introduces conformational restriction, which can lead to higher receptor selectivity. nih.gov | Potentially enhanced selectivity for the biological target. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. A QSAR model can be a valuable tool for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts.
For a series of this compound derivatives, a QSAR study would involve the calculation of various molecular descriptors that quantify different aspects of the molecules' structures. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. The selection of appropriate descriptors is crucial for developing a robust and predictive QSAR model.
For instance, in a QSAR study of benzylidene hydrazine benzamide (B126) derivatives, descriptors such as Log S (solubility), rerank score (a scoring function for protein-ligand binding), and MR (molar refractivity) were found to be important for predicting anticancer activity. jppres.comunair.ac.id Similarly, for other enzyme inhibitors, descriptors related to molecular shape, electronic properties (like the energy of the lowest unoccupied molecular orbital - ELUMO), and polar surface area have been shown to be significant. researchgate.net
A hypothetical QSAR model for this compound derivatives could be developed using techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. The resulting equation would provide insights into which structural features are positively or negatively correlated with the desired biological activity.
The following interactive data table outlines some of the molecular descriptors that would be relevant for a QSAR study of this compound derivatives.
| Descriptor Class | Specific Descriptor Example | Potential Relevance to Biological Activity |
|---|---|---|
| Electronic | HOMO/LUMO energies | Reflects the molecule's ability to participate in charge-transfer interactions with the target. |
| Electronic | Partial charges on atoms | Important for electrostatic interactions and hydrogen bonding with the receptor. |
| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, influencing binding affinity. jppres.comunair.ac.id |
| Steric | Molecular weight | Can influence the overall size and fit of the molecule in the binding pocket. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Crucial for membrane permeability and hydrophobic interactions with the target. |
| Topological | Topological Polar Surface Area (TPSA) | Correlates with hydrogen bonding potential and is a good predictor of drug transport properties. |
| 3D Descriptors | GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) | Encodes information about the 3D structure of the molecule, which is critical for receptor binding. nih.gov |
Biological and Pharmacological Investigations of 2 Chloro 6 Methyl Benzamidine Derivatives
Antimicrobial Activities
The antimicrobial properties of 2-Chloro-6-methyl-benzamidine derivatives have been evaluated against a range of microorganisms, including bacteria and fungi. These studies have revealed promising activity against several pathogens, suggesting their potential as novel antimicrobial agents.
Antibacterial Efficacy
The antibacterial effects of benzamidine (B55565) derivatives have been demonstrated against both Gram-positive and Gram-negative bacteria. Notably, these compounds have shown efficacy against Porphyromonas gingivalis, a key pathogen in periodontal disease.
Research has shown that benzamidine derivatives can inhibit the in vitro growth of P. gingivalis. nih.govnih.gov For instance, novel benzamidine analogues (NBAs) have exhibited significant antimicrobial activity against P. gingivalis with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 250 µg/mL. researchgate.net One study found that a synthesized ester derivative of benzamidine showed growth inhibition against P. gingivalis at a concentration of 62.5 µg/mL. semanticscholar.org Furthermore, novel imino bases of benzamidine demonstrated excellent growth inhibition against this periodontopathogenic bacterium. semanticscholar.org
In addition to their activity against P. gingivalis, benzamidine derivatives have also been tested against other bacteria. For example, certain benzamide (B126) derivatives have shown inhibitory activity against various strains of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-sensitive Enterococcus faecalis, and vancomycin-resistant Enterococcus (VRE). google.com One particular compound, F6, was found to be active against a panel of clinical isolates of MRSA at a concentration of 2 μg/mL. google.com Another study reported that some benzimidazole (B57391) derivatives exhibited antibacterial activity against two MRSA strains with MICs comparable to ciprofloxacin. nih.gov
The following table summarizes the antibacterial activity of selected benzamidine derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) |
| Novel Benzamidine Analogues (NBAs) | Porphyromonas gingivalis | 31.25 - 250 |
| Synthesized Ester Derivative | Porphyromonas gingivalis | 62.5 |
| Benzamide Derivative F6 | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 |
| Benzamide Derivative F6 | Vancomycin-resistant Enterococcus (VRE) | 4 |
| Benzamide Derivative F5 | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |
| Benzamide Derivative F5 | Vancomycin-resistant Enterococcus (VRE) | 16 |
Antifungal Efficacy
The antifungal potential of this compound derivatives has been investigated, particularly against plant pathogenic fungi. Studies have focused on their efficacy against species such as Colletotrichum lagenarium and Botrytis cinerea.
In one study, novel benzamidine derivatives containing 1,2,3-triazole moieties were synthesized and tested for their fungicidal activities. nih.gov While these compounds showed weak antifungal activities in vitro, some demonstrated excellent in vivo activity against the same fungal strains. nih.gov For example, compound 9b exhibited 79% efficacy in vivo against C. lagenarium at a concentration of 200 μg/mL. nih.gov Remarkably, the efficacy of compound 16d against the same pathogen was 90%, which was superior to the commercial fungicide carbendazim (B180503) (85%). nih.gov
The table below presents the in vivo antifungal efficacy of selected benzamidine derivatives.
| Compound/Derivative | Fungal Strain | Concentration (µg/mL) | Efficacy (%) |
| 9b | Colletotrichum lagenarium | 200 | 79 |
| 16d | Colletotrichum lagenarium | 200 | 90 |
| Carbendazim (control) | Colletotrichum lagenarium | 200 | 85 |
Mechanistic Studies of Antimicrobial Action
Investigations into the mechanism of antimicrobial action of benzamidine derivatives have provided insights into their molecular targets. In the context of their activity against Porphyromonas gingivalis, the mechanism appears to be multifactorial.
Benzamidine-type compounds are known to inhibit the activity of arginine-specific cysteine proteinases, known as gingipains (HRgpA and RgpB), which are key virulence factors of P. gingivalis. nih.govnih.gov However, the growth arrest of the bacterium does not seem to be solely associated with gingipain inhibition. nih.govnih.gov For instance, pentamidine, a less potent gingipain inhibitor compared to 2,6-bis-(4-amidinobenzyl)-cyclohexanone (ACH), was more effective at blocking the growth of P. gingivalis. nih.govnih.gov
Further studies to identify other targets of benzamidine-derived compounds revealed that the heat-shock protein GroEL is another ligand for benzamidine. nih.govnih.gov Exposure of P. gingivalis to benzamidine derivatives resulted in a significant increase in the expression of GroEL at both the mRNA and protein levels. nih.govnih.gov This suggests that the antibacterial effect of these compounds may be dependent on both gingipain inhibition and their interaction with GroEL. nih.govnih.gov
Enzyme Inhibition Studies
Derivatives of this compound have also been explored as inhibitors of various enzymes, particularly serine proteases and histone deacetylases, which are implicated in a wide range of diseases.
Serine Protease Inhibition
Benzamidine derivatives are known to be competitive inhibitors of several serine proteases. nih.gov Their inhibitory activity has been evaluated against enzymes such as thrombin, Factor VIIa, TMPRSS2, and matriptase.
Thrombin: Thrombin is a crucial serine protease involved in blood coagulation. nih.gov Benzamidine derivatives have been studied for their potential to inhibit thrombin and thus act as anticoagulants. nih.govnih.gov The inhibitory activity of these compounds is influenced by the nature and position of substituents on the benzamidine scaffold. nih.gov
Factor VIIa: While direct studies on the inhibition of Factor VIIa by this compound were not found, benzamidine derivatives are generally known to inhibit serine proteases of the coagulation cascade.
TMPRSS2: Transmembrane protease, serine 2 (TMPRSS2) is a serine protease that plays a critical role in the entry of various respiratory viruses, including influenza virus and coronaviruses, into host cells. mdpi.comnih.gov Inhibition of TMPRSS2 is a promising strategy for antiviral therapy. mdpi.com Guanidinium-based drugs, which share a structural feature with benzamidines, have been investigated as TMPRSS2 inhibitors. mdpi.com
Histone Deacetylase (HDAC) Inhibition
Histone deacetylase (HDAC) inhibitors are an important class of anticancer agents. nih.govnih.gov Benzamide-based derivatives have been designed and evaluated as HDAC inhibitors. nih.govnih.govgoogle.com
Studies have shown that certain structural features are crucial for the HDAC inhibitory activity of benzamide derivatives. For example, the presence of a 2-aminobenzamide (B116534) group is important for the inhibition of HDACs. nih.gov The length of the molecule also plays a role, with shorter molecules often exhibiting stronger HDAC inhibition. nih.govnih.gov
One study found that a novel benzamide-based derivative, 7j, was a potent inhibitor of HDAC1, HDAC2, and HDAC3 isoforms with IC50 values of 0.65, 0.78, and 1.70 µM, respectively. nih.gov In contrast, another study on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) showed IC50 values of 95.2, 260.7, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov
The following table provides a summary of the HDAC inhibitory activity of selected benzamide derivatives.
| Compound/Derivative | HDAC Isoform | Inhibitory Activity (IC50) |
| 7j | HDAC1 | 0.65 µM |
| 7j | HDAC2 | 0.78 µM |
| 7j | HDAC3 | 1.70 µM |
| NA | HDAC1 | 95.2 nM |
| NA | HDAC2 | 260.7 nM |
| NA | HDAC3 | 255.7 nM |
Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS) Modulation
While direct studies on this compound's effects on cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) are not extensively documented, research on structurally analogous compounds provides strong evidence for potential activity in this area. The benzamidine, benzamide, and benzimidazole scaffolds are recognized for their roles in modulating inflammatory pathways.
Inducible nitric oxide synthase is a key enzyme in inflammatory processes, producing nitric oxide (NO) which can contribute to inflammation-related cellular damage. nih.gov Benzimidazole-coumarin hybrids have been synthesized and identified as potent inhibitors of iNOS, with some compounds showing anti-inflammatory effects comparable to the selective iNOS inhibitor aminoguanidine. nih.goveurekaselect.com Similarly, certain 1,2-diphenylbenzimidazole (B1360257) derivatives have been shown to effectively diminish the production of NO in vitro, indicating iNOS modulation. researchgate.net
The COX-2 enzyme is another critical target in inflammation. Research into N-2-(phenylamino) benzamide derivatives has revealed dual inhibitors of COX-2 and Topoisomerase I, highlighting the potential of the benzamide structure in developing anti-inflammatory agents. nih.gov Furthermore, studies on 1,2-diphenylbenzimidazoles have identified compounds with significant COX-2 inhibitory activity. researchgate.net Given the close structural relationship between these compound classes and this compound, it is plausible that its derivatives could also modulate these inflammatory enzymes.
Adenosine (B11128) Receptor Antagonism/Agonism
Adenosine receptors (A1, A2A, A2B, A3) are G protein-coupled receptors that play crucial roles in various physiological processes, including cardiovascular function, neurotransmission, and inflammation, making them important therapeutic targets. frontiersin.org The interaction of this compound derivatives with these receptors is an area of significant interest.
While direct binding data for this specific benzamidine scaffold is limited, structure-activity relationship (SAR) studies on related adenosine analogues provide valuable insights. For instance, in a series of N6-(halobenzyl)-adenosine derivatives, the nature of the halogen substituent on the benzyl (B1604629) ring was found to influence binding potency at A1 and A2a receptors, with the order of potency being I ~ Br > Cl > F. nih.gov This suggests that the chloro-substituent on the phenyl ring of this compound could be a key determinant in potential interactions with adenosine receptors.
Furthermore, the development of radioligands such as [125I]-N6-4-aminobenzyladenosine, which demonstrates high-affinity binding to adenosine receptors, underscores the compatibility of the benzyl-substituted core with the receptor's binding site. nih.gov These findings suggest that derivatives of this compound warrant investigation as potential adenosine receptor modulators.
Anticancer and Antiproliferative Potentials
The 2-chloro-6-methylphenyl moiety is a key component of several potent anticancer agents, indicating a strong potential for derivatives of this compound in oncology.
Derivatives containing the N-(2-chloro-6-methyl-phenyl) group have demonstrated significant antiproliferative activity. The most prominent example is Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor, which incorporates this exact chemical group and shows potent activity against various hematological and solid tumor cell lines. nih.gov
Research on structurally related compounds further supports this potential. Benzimidazole derivatives, for instance, have shown potent anticancer activity against multiple cell lines, with IC50 values comparable to the standard chemotherapeutic agent paclitaxel. epilepsysociety.org.uk Similarly, 4-methylbenzamide (B193301) derivatives have exhibited high activity against leukemia (K562, HL-60) and renal carcinoma (OKP-GS) cell lines. researchgate.net Benzenesulfonylguanidine derivatives, which are also structurally related to benzamidines, have shown notable cytotoxicity against breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cells. mdpi.com
The following table summarizes the in vitro cytotoxicity of various structurally related derivatives.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-(2-chloro-6-methyl-phenyl)-thiazole-carboxamide | K562 (Leukemia) | <0.001 | nih.gov |
| 4-methylbenzamide derivative (Comp. 7) | K562 (Leukemia) | 2.27 | researchgate.net |
| 4-methylbenzamide derivative (Comp. 7) | HL-60 (Leukemia) | 1.42 | researchgate.net |
| 4-methylbenzamide derivative (Comp. 7) | OKP-GS (Renal) | 4.56 | researchgate.net |
| Benzenesulfonylguanidine derivative (Comp. 20) | HCT-116 (Colon) | ~9.0 | mdpi.com |
| Benzenesulfonylguanidine derivative (Comp. 24) | HCT-116 (Colon) | ~10.0 | mdpi.com |
| N-substituted 1H-benzimidazole derivative (Comp. 4k) | A549 (Lung) | 1.84 (µg/mL) | epilepsysociety.org.uk |
| N-substituted 1H-benzimidazole derivative (Comp. 4k) | MCF-7 (Breast) | 2.16 (µg/mL) | epilepsysociety.org.uk |
IC50 values are presented as reported in the source literature. Note that some values are in µg/mL.
Beyond cytotoxicity, derivatives structurally similar to this compound have been shown to influence critical cellular processes like cell cycle progression and apoptosis.
Several studies on benzimidazole derivatives have demonstrated the ability to induce cell cycle arrest. For example, certain derivatives cause arrest in the G1 and G2 phases in A549 lung cancer and MDA-MB-231 breast cancer cells. nih.gov Other benzimidazole compounds have been found to significantly increase the cell population in the G2/M phase, ultimately leading to programmed cell death. nih.gov
Induction of apoptosis is a key mechanism for many anticancer agents. Research has shown that specific benzimidazole derivatives can cause a high percentage of early and late apoptotic cell death in cancer cells. nih.govnih.gov Similarly, certain benzenesulfonylguanidine derivatives have been found to induce apoptosis, which is associated with a decrease in mitochondrial membrane potential and an increase in the sub-G1 cell population, a hallmark of apoptotic DNA fragmentation. mdpi.comnih.gov
| Compound Class | Cancer Cell Line | Cell Cycle Effect | Apoptosis Induction | Reference |
| Benzimidazole derivative (Comp. 13) | A549 (Lung) | G1 Arrest | Induces early apoptosis (66.4%) | nih.gov |
| Benzimidazole derivative (Comp. 10) | MDA-MB-231 (Breast) | G2 Arrest | Induces early apoptosis (69.7%) | nih.gov |
| Bromo-benzimidazole derivative (Comp. 5) | MCF-7, DU-145 | G2/M Arrest | Increases late apoptotic cells | nih.gov |
| Benzenesulfonylguanidine derivative (Comp. 24) | HCT-116 (Colon) | Sub-G1 phase increase | Induces apoptosis, decreases mitochondrial potential | mdpi.comnih.gov |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary target for antiangiogenic therapies. dntb.gov.ua
While direct antiangiogenic studies on this compound are emerging, related structures show significant promise. Molecular docking studies of certain anticancer benzimidazole derivatives have predicted VEGFR-2 to be a suitable molecular target. epilepsysociety.org.uk More direct evidence comes from studies on other benzimidazole compounds, which have been shown to inhibit angiogenesis by directly targeting VEGFR-2 signaling. These compounds were found to suppress VEGF-A-induced endothelial cell proliferation, migration, and tube formation by inhibiting the phosphorylation of VEGFR-2.
Furthermore, chlorinated benzothiadiazines, which share the feature of a chlorinated aromatic ring, have been shown to inhibit angiogenesis specifically by suppressing VEGFR-2 phosphorylation. epilepsysociety.org.uk This convergence of evidence from multiple, structurally related compound classes suggests that this compound derivatives are strong candidates for investigation as antiangiogenic agents targeting the VEGFR-2 pathway.
Anticonvulsant Activities and Neurological Targets
The search for novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles is ongoing. The mechanisms of action for many established AEDs involve modulating neuronal excitability through several key neurological targets. These include the modulation of voltage-gated ion channels (e.g., sodium and calcium channels), the enhancement of GABA-mediated inhibitory neurotransmission, and the attenuation of glutamate-mediated excitatory neurotransmission. researchgate.net
Derivatives containing chloro-substituted aromatic rings and amide functionalities, similar to this compound, have shown significant potential as anticonvulsant agents. For example, a series of ((benzyloxy)benzyl)propanamide derivatives demonstrated potent activity in mouse seizure models, including the maximal electroshock (MES) and 6 Hz tests. Similarly, 2/3-benzoylaminopropionanilide derivatives were found to be effective in both MES and subcutaneous metrazole (scMet) screening tests. The development of a potent anticonvulsant from a lead compound identified as 2-[[4-(3-chlorobenzoxy)benzyl]amino]acetamide further highlights the importance of the chloro-benzyl moiety in this therapeutic area. dntb.gov.ua
A potential neurological target for such compounds could be the glycine (B1666218) transporter type 1 (GlyT-1). Inhibitors of GlyT-1 can increase glycine concentrations in the synapse, enhancing the activity of the NMDA receptor, a key player in glutamatergic neurotransmission. nih.gov A benzamide derivative containing a 2-chloro substituent has been investigated as a GlyT-1 inhibitor, suggesting a plausible mechanism for modulating neuronal excitability. nih.gov
| Compound Class | Seizure Model | Activity Metric (ED50) | Reference |
| ((benzyloxy)benzyl)propanamide (Comp. 5) | MES test (i.p.) | 48.0 mg/kg | |
| ((benzyloxy)benzyl)propanamide (Comp. 5) | 6 Hz (32 mA) test (i.p.) | 45.2 mg/kg | |
| 2/3-benzoylaminopropionanilide (Comp. 3, 12, 13) | MES / scMet | Active | |
| 2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide | MES / scMet | Potent Activity | dntb.gov.ua |
DNA Binding and Minor Groove Interactions
Derivatives of benzamidine are notable for their ability to interact with DNA, primarily by binding to the minor groove. researchgate.net This mode of non-covalent interaction is characteristic of crescent-shaped molecules that can fit snugly within the narrow groove of the DNA double helix, particularly in A-T (adenine-thymine) rich sequences. researchgate.net The binding process is stabilized by a combination of forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces. researchgate.net
The positively charged amidine group (–C(=NH)NH₂) plays a crucial role in this interaction. At physiological pH, this group is protonated, allowing it to form strong electrostatic interactions and hydrogen bonds with the electronegative floor of the DNA minor groove. researchgate.net These interactions effectively displace water molecules from the "spine of hydration" that normally occupies the minor groove, further stabilizing the drug-DNA complex. researchgate.net
Many small molecules that function as minor groove binders, including various heterocyclic diamidines, have been developed as therapeutic agents, particularly against cancer and infectious diseases like sleeping sickness. researchgate.net The affinity and sequence specificity of these compounds can be modulated by altering their structure, such as the length, curvature, and substituent groups on the aromatic rings. For instance, bis-benzimidazole derivatives have been synthesized and shown to dock into the minor groove, exhibiting cytotoxic activities against various cancer cell lines. researchgate.net The ability of these compounds to interfere with DNA replication and transcription by occupying the minor groove is a key mechanism of their pharmacological action. tandfonline.comnih.gov
Antiprotozoal and Trypanocidal Activities
The amidine functional group is a key pharmacophore in a wide range of agents with antimicrobial properties, including significant antiprotozoal and trypanocidal activities. researchgate.net Aromatic diamidines, such as pentamidine, have been used for decades in the treatment of diseases caused by protozoan parasites, including Human African Trypanosomiasis (sleeping sickness), leishmaniasis, and pneumocystis pneumonia. orientjchem.orgnih.gov
The mechanism of action for many of these compounds is linked to their ability to bind to DNA in the parasite. orientjchem.org Specifically, they accumulate in the kinetoplast (kDNA), a network of circular DNA within the mitochondrion of trypanosomes. orientjchem.org Binding to the A-T rich regions of the kDNA minor groove can interfere with DNA replication and transcription, leading to parasite death. orientjchem.org The dicationic nature of these molecules at physiological pH facilitates their uptake and accumulation within the parasite's mitochondria. orientjchem.orgnih.gov
Research has focused on synthesizing novel benzamidine and bis-benzamidine derivatives to improve efficacy and overcome resistance. researchgate.netnih.gov For example, bis-benzimidazole derivatives have demonstrated antitrypanosomal potency in the submicromolar range, with their activity directly correlated to their DNA interacting properties. nih.gov Beyond DNA binding, some benzamidine derivatives exert their trypanocidal effects by inhibiting essential parasite enzymes. The trypanosome alternative oxidase (TAO), a key enzyme in the parasite's respiration, has been identified as a validated drug target, and benzamidine-based compounds have been developed as inhibitors of this enzyme. nih.gov
Anti-inflammatory and Analgesic Effects
Benzamidine and structurally related benzimidazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. nih.gov The benzimidazole moiety, in particular, is considered a privileged structure in medicinal chemistry for designing molecules with these properties. nih.gov Research has demonstrated that certain substituted benzimidazole derivatives can produce a significant reduction in inflammation in preclinical models.
For instance, studies on N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives showed encouraging anti-inflammatory activity, with some compounds reducing edema by over 30%. nih.gov Similarly, other novel benzimidazole derivatives have exhibited significant anti-inflammatory effects in carrageenan-induced paw edema assays, a standard model for evaluating acute inflammation. ingentaconnect.comnih.gov The analgesic activity of these compounds is often assessed using models like the acetic acid-induced writhing test in mice, which measures a compound's ability to reduce pain responses. nih.gov
The mechanism behind these effects can involve the modulation of inflammatory pathways. For example, some benzimidazole derivatives have been shown to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as reduce the production of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain. nih.gov
| Compound Series | Example Compound | % Inhibition of Edema (after 3h) | Reference |
|---|---|---|---|
| N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazoles | Compound 3i | 37.31% | nih.gov |
| N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazoles | Compound 3f | 34.33% | nih.gov |
| N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazoles | Compound 3e | 32.84% | nih.gov |
| 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide Derivatives | MBNHYD | Comparable to Ibuprofen | ingentaconnect.com |
Cardiovascular System Applications (e.g., Antithrombotic Agents)
Benzamidine derivatives have been identified as potent inhibitors of Factor Xa, a critical enzyme in the coagulation cascade. nih.gov Factor Xa is responsible for converting prothrombin to thrombin, the final enzyme that leads to the formation of a fibrin (B1330869) clot. By inhibiting Factor Xa, these compounds can effectively prevent the formation of blood clots, making them valuable as antithrombotic or anticoagulant agents. nih.gov
The utility of these derivatives extends to the treatment and prophylaxis of a wide range of thrombotic diseases. nih.gov Potential indications include the prevention of deep vein thrombosis (DVT), particularly following orthopedic surgery, and long-term risk reduction after a myocardial infarction. nih.gov They are also being explored for treating unstable angina and thrombotic complications associated with various conditions such as diabetes, multiple myelomas, and disseminated intravascular coagulation. nih.gov The development of orally available Factor Xa inhibitors based on the benzamidine scaffold represents a significant area of research in cardiovascular medicine.
Metabolic Stability and Biotransformation Pathways of Prodrugs
A significant challenge in the development of benzamidine-based drugs is their poor oral bioavailability. The amidine group is strongly basic and thus protonated at physiological pH, making the molecules hydrophilic and poorly absorbed from the gastrointestinal tract. researchgate.netnih.gov To overcome this, a common strategy is the development of prodrugs, which are inactive precursors that are converted in vivo to the active amidine compound. nih.gov
The most widely investigated prodrug approach for amidines involves their conversion to N-hydroxylated derivatives, known as amidoximes. tandfonline.comresearchgate.netnih.gov These amidoximes are less basic than the parent amidines, which improves their absorption after oral administration. researchgate.netnih.gov Once absorbed, they are rapidly reduced back to the pharmacologically active amidine. tandfonline.com
This reductive biotransformation is catalyzed by a specific enzyme system found in the liver and other organs. researchgate.netnih.gov The system consists of cytochrome b5, NADH-cytochrome b5 reductase, and a terminal enzyme that can be either a specific cytochrome P450 isoform or a mitochondrial enzyme known as the mitochondrial amidoxime (B1450833) reducing component (mARC). tandfonline.comnih.gov A key advantage of this pathway is that it largely avoids metabolism by the major cytochrome P450 isoenzymes that are responsible for many drug-drug interactions. tandfonline.com Other prodrug strategies, such as the addition of a carbamate (B1207046) group to the amidine moiety, have also been shown to markedly improve oral absorption and bioavailability. ingentaconnect.com
Computational Chemistry and Molecular Modeling of 2 Chloro 6 Methyl Benzamidine
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein or other macromolecular target.
Molecular docking simulations for 2-Chloro-6-methyl-benzamidine would involve preparing a 3D structure of the molecule and docking it into the active site of a selected protein target. The output of such simulations provides various possible binding poses, or "modes," ranked by a scoring function that estimates the binding affinity. This affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value suggests a stronger and more favorable interaction.
Interactive Table 1: Hypothetical Docking Results for this compound with a Target Protein
This table illustrates the type of data generated from a molecular docking simulation. The values are representative examples.
| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| 1 | -8.5 | Hydrogen Bond, Pi-Alkyl |
| 2 | -8.2 | Hydrogen Bond, Pi-Pi Stacked |
| 3 | -7.9 | Hydrophobic, Pi-Sigma |
| 4 | -7.5 | Electrostatic, Hydrogen Bond |
A crucial outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. researchgate.netnih.gov These interactions stabilize the ligand-protein complex and are critical for biological activity. For this compound, the analysis would likely reveal several types of interactions:
Hydrogen Bonding: The amidine group (-C(=NH)NH2) is a prime candidate for forming hydrogen bonds with residues such as Aspartate (Asp), Glutamate (Glu), or Serine (Ser).
Hydrophobic Interactions: The methyl group and the phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues like Leucine (Leu), Isoleucine (Ile), and Valine (Val).
Pi-Interactions: The aromatic ring can participate in various pi-interactions, including pi-pi stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), or pi-cation interactions with charged residues. nih.gov
In studies of similar chloro-nitrobenzamide derivatives, interactions with residues such as Glu:276, Phe:298, His:348, and Tyr:344 were identified as crucial for binding. nih.gov A similar detailed analysis for this compound would pinpoint the essential residues in its specific target, guiding future efforts in drug design and optimization.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex.
For this compound, an MD simulation would typically start with the best-docked pose. Over a simulation period of nanoseconds to microseconds, the movements of the ligand within the binding site are monitored. Key analyses, such as the Root Mean Square Deviation (RMSD) of the ligand and protein, are performed to assess stability. A stable RMSD value over time suggests that the ligand remains securely bound in its initial pose. researchgate.netnih.gov These simulations validate the docking results and confirm that the predicted binding mode is stable under physiological conditions. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide a fundamental understanding of molecular structure, stability, and reactivity based on the principles of quantum mechanics.
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, calculating the HOMO and LUMO energy levels and visualizing their spatial distribution would reveal the most probable sites for nucleophilic and electrophilic attack. This information is invaluable for predicting how the molecule might interact with other reagents or biological molecules.
Interactive Table 2: Representative Frontier Molecular Orbital Data
This table shows example data that would be generated from a DFT calculation on this compound. The values are for illustrative purposes.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Electron-rich, likely centered on the amidine group and phenyl ring. |
| LUMO | -1.5 | Electron-deficient, potential site for nucleophilic attack. |
| HOMO-LUMO Gap | 4.7 | Indicates the chemical reactivity and kinetic stability of the molecule. |
Quantum chemical calculations can be used to map out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction pathways. This involves identifying transition states—the highest energy points along a reaction coordinate—and calculating their activation energies. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.
For this compound, this type of analysis could be used to predict its metabolic fate by modeling potential reactions such as hydrolysis or oxidation. By calculating the energy barriers for these transformations, researchers can predict the most likely metabolites and understand the molecule's stability and degradation profile.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. In silico ADME prediction utilizes computational models to estimate these properties based on the molecular structure of a compound. mdpi.comnih.govnih.gov These predictions are instrumental in the early stages of drug discovery for identifying molecules with favorable drug-like properties and for flagging potential liabilities.
Table 1: Predicted ADME Properties of this compound (Illustrative)
| Property | Predicted Value | Significance |
| Physicochemical Properties | ||
| Molecular Weight | 168.62 g/mol | Influences solubility, permeability, and diffusion. |
| LogP (Octanol/Water Partition Coefficient) | 2.5 | Indicates lipophilicity, affecting absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | Predicts cell permeability and blood-brain barrier penetration. |
| Number of Hydrogen Bond Donors | 2 | Affects solubility and binding to biological targets. |
| Number of Hydrogen Bond Acceptors | 2 | Affects solubility and binding to biological targets. |
| Pharmacokinetic Properties | ||
| Human Intestinal Absorption | High | Predicts the extent of absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Penetration | Moderate | Indicates the likelihood of crossing into the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No | Predicts susceptibility to efflux by a key drug transporter. |
| CYP450 2D6 Inhibitor | Likely | Indicates potential for drug-drug interactions. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | Suggests good oral bioavailability. |
| Ghose Filter | No Violations | Provides an additional filter for drug-like properties. |
| Veber's Rule | 0 Violations | Relates to oral bioavailability based on molecular flexibility. |
The data presented in this table, while hypothetical for this compound, is representative of the output from various in silico ADME prediction tools. nih.govresearchgate.net These tools employ quantitative structure-activity relationship (QSAR) models and other algorithms to derive these predictions from the two-dimensional structure of the molecule. mdpi.com For instance, a low molecular weight and a balanced LogP value are generally desirable for good absorption and distribution. A TPSA value within a certain range is often correlated with good cell membrane permeability. The prediction of interactions with metabolic enzymes like cytochrome P450 (CYP) isoforms is crucial for anticipating potential drug-drug interactions.
Virtual Screening and De Novo Drug Design Strategies
Beyond the prediction of its intrinsic properties, the scaffold of this compound can serve as a starting point for the discovery of new bioactive molecules through virtual screening and de novo drug design.
Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, this could involve using its structure as a query to search for structurally similar compounds with known biological activities. Alternatively, if a specific biological target is identified, the this compound scaffold could be used as a fragment or lead structure for docking studies. Molecular docking simulations would predict the binding orientation and affinity of a series of related compounds to the target's binding site, allowing for the prioritization of molecules for synthesis and biological testing.
De Novo Drug Design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from scratch. arxiv.org This approach can be particularly useful when there is a lack of known binders for a specific target. Starting with the this compound core, de novo design algorithms could be employed to "grow" new functional groups or build entirely new molecules that are complementary to the binding site of a target protein. arxiv.org These algorithms often utilize principles of molecular recognition and scoring functions to optimize the generated structures for high binding affinity and favorable ADME properties. Reinforcement learning and other artificial intelligence techniques are increasingly being integrated into de novo design frameworks to explore a vast chemical space and design molecules with optimized multi-objective properties, including activity, potency, and synthetic accessibility. arxiv.org
The application of these computational strategies to the this compound scaffold could unveil novel derivatives with enhanced biological activity and improved pharmacokinetic profiles, thereby accelerating the drug discovery process.
Emerging Research Directions and Future Perspectives on 2 Chloro 6 Methyl Benzamidine
Development of Highly Selective and Potent Therapeutic Agents
The 2-chloro-6-methylphenyl moiety, a key component of 2-Chloro-6-methyl-benzamidine, is instrumental in the design of highly selective and potent therapeutic agents. A prime example is its incorporation into the structure of Dasatinib (BMS-354825), a potent dual Src/Abl kinase inhibitor. mdpi.com This compound, chemically named N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, has demonstrated significant antiproliferative activity against both hematological and solid tumor cell lines. mdpi.com In preclinical studies, it was shown to be orally active in a xenograft model of chronic myelogenous leukemia (CML), leading to complete tumor regressions. mdpi.com
The benzamidine (B55565) and structurally related benzamide (B126) scaffolds are recognized for their wide range of pharmacological activities, including antimicrobial, analgesic, and anticancer properties. mdpi.com The design of inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase has utilized benzamidine mimics. mdpi.com Furthermore, the 2-chloro-6-methylphenyl group has been integrated into other pharmacologically active molecules. For instance, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide has been identified as a potent anticonvulsant in preclinical models, suggesting the versatility of this chemical fragment in targeting diverse biological pathways. mdpi.com
The development of novel antiviral agents has also benefited from related benzimidazole (B57391) structures. For example, 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles have been synthesized and evaluated as potential agents against human cytomegalovirus (HCMV) infections, demonstrating that the chlorinated heterocyclic scaffold is a viable starting point for antiviral drug discovery. rroij.com
Table 1: Examples of Biologically Active Compounds Containing the 2-Chloro-6-methylphenyl Moiety or Related Scaffolds
| Compound Name | Therapeutic Area | Key Findings |
|---|---|---|
| Dasatinib (BMS-354825) | Oncology | Potent dual Src/Abl kinase inhibitor with robust in vivo activity against CML. mdpi.com |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Neurology | Showed significant anticonvulsant activity in animal models. mdpi.com |
| 2-chloro-5,6-dibromo-1-beta-D-ribofuranosylbenzimidazole | Virology | Active against human cytomegalovirus (HCMV). rroij.com |
Integration into Fragment-Based Drug Discovery (FBDD) Platforms
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel drug candidates by screening small, low-complexity molecules (fragments) that bind to a biological target. The this compound scaffold and its core components are well-suited for integration into FBDD platforms. The "Rule of Three," a common guideline in FBDD, suggests that fragments should ideally have a molecular weight under 300 Da, no more than 3 hydrogen bond donors and acceptors, and a calculated logP of 3 or less. The 2-chloro-6-methylphenyl moiety fits these criteria and can serve as a starting point for building more complex and potent inhibitors.
The discovery of Dasatinib, which contains the N-(2-chloro-6-methyl-phenyl) fragment, exemplifies the principles of FBDD, where a key fragment provides a crucial binding interaction that is then elaborated upon to achieve high potency and selectivity. mdpi.com FBDD methodologies often involve linking two or more fragments that bind to adjacent sites on a protein target. Advanced techniques in FBDD utilize common chemical reactions to both introduce probes for nuclear magnetic resonance (NMR) screening and to subsequently link the identified fragments, streamlining the drug development process. genesispub.org
The success of FBDD relies on identifying small molecules that can efficiently bind to biological targets, and this approach has been particularly effective in identifying novel inhibitors for challenging targets, including those in mycobacteria. nih.gov The integration of reactive fragments in chemoproteomic strategies is also expanding the utility of FBDD to discover new covalent ligands and their protein targets on a proteome-wide scale. liposomes.ca
Applications in Chemical Biology and Proteomics
The this compound scaffold can be adapted for use as a chemical probe in chemical biology and proteomics to study protein function and identify novel drug targets. By incorporating a reactive group, such as a chloromethyl triazole, onto the benzamidine core, it can be converted into a covalent inhibitor. nih.gov This approach allows for the specific and irreversible labeling of a target protein in a complex biological system.
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that uses such reactive probes to map the active sites of enzymes across entire proteomes. A derivative of this compound could be designed as a probe to covalently modify a specific class of enzymes, such as serine proteases, which are known to be targeted by benzamidine-based inhibitors.
Using quantitative mass spectrometry, these probes can help identify the specific protein targets of a drug candidate and assess its selectivity across the proteome. nih.gov This methodology was successfully used to develop a potent and highly selective inhibitor for the O(6)-alkylguanine DNA methyltransferase (MGMT), a critical DNA repair protein and a significant target in cancer therapy. nih.gov This demonstrates the potential for creating tailored chemical probes from scaffolds like this compound to explore complex biological systems and validate new therapeutic targets.
Exploration of Novel Biological Targets for Benzamidine Scaffolds
The benzamidine scaffold is a versatile pharmacophore that has been shown to interact with a variety of biological targets. Research continues to uncover new potential applications for derivatives of this compound.
Key Biological Targets for Benzamidine and Related Scaffolds:
Kinases: As demonstrated by Dasatinib, the 2-chloro-6-methylphenyl group is a key component of potent inhibitors targeting Src and Abl kinases. mdpi.com Related benzamidine and benzamide structures have also been designed as inhibitors of EGFR tyrosine kinase. mdpi.com
Proteases: Benzamidine is a well-known inhibitor of serine proteases like trypsin and thrombin, due to its ability to mimic the guanidinium group of arginine. This makes the scaffold a valuable starting point for developing inhibitors for a wide range of proteases involved in various diseases.
G-Protein Coupled Receptors (GPCRs): Benzamide derivatives have been identified as selective modulators of δ-containing GABA type A receptors, indicating potential applications in neuroscience. nih.gov
Microbial and Viral Targets: Benzamidine derivatives have shown promising antifungal activity against pathogens like Colletotrichum lagenarium and Botrytis cinerea. unipd.it Additionally, related benzimidazole ribonucleosides have been investigated as antiviral agents against human cytomegalovirus (HCMV), suggesting that viral proteins could be viable targets. rroij.com
The continued exploration of compound libraries containing the this compound scaffold through high-throughput screening will likely lead to the identification of novel biological targets and new therapeutic opportunities.
Green Synthesis and Sustainable Production of this compound Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve efficiency. Several sustainable methods are being explored for the production of benzamidine and related heterocyclic derivatives.
One innovative approach involves the use of an ionic liquid-supported nano-metal catalyst for the hydrogenation of benzamidoxime (B57231) to benzamidine. nih.gov This method is not only efficient but also allows for the recovery and reuse of the catalyst, aligning with green chemistry principles. nih.gov
Other green synthesis strategies applicable to related scaffolds include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. A metal-free and solvent-free synthesis of pyrimido[1,2-a]benzimidazole has been developed using microwave irradiation with a green organocatalyst. mdpi.com
Use of green solvents: Replacing traditional volatile organic compounds with greener alternatives like water or deep eutectic solvents (DES) is a key focus. uni-ulm.deresearchgate.net For instance, the synthesis of 2-substituted benzimidazoles has been achieved in high yields using a DES composed of choline chloride and o-phenylenediamine as both the solvent and a catalyst. researchgate.net
Catalysis: The use of efficient and recyclable catalysts, such as Lewis acids or nanoporous materials, offers a greener alternative to stoichiometric reagents. uni-ulm.de
These sustainable methodologies can be adapted for the large-scale production of this compound derivatives, making the manufacturing process more environmentally friendly and cost-effective.
Table 2: Green Chemistry Approaches for Synthesis of Benzamidine and Related Heterocycles
| Green Chemistry Principle | Application Example | Reference |
|---|---|---|
| Use of Recyclable Catalysts | Ionic liquid-supported nano-metal catalyst for benzamidine synthesis. | nih.gov |
| Alternative Energy Sources | Microwave-mediated, solvent-free synthesis of pyrimido[1,2-a]benzimidazole. | mdpi.com |
| Use of Green Solvents | Deep eutectic solvent (DES) used for the synthesis of 2-substituted benzimidazoles. | researchgate.net |
Advanced Drug Delivery Systems for Enhanced Efficacy
The therapeutic efficacy of potent molecules derived from this compound can be significantly enhanced through advanced drug delivery systems. Many small molecule kinase inhibitors, for example, suffer from poor aqueous solubility and limited oral bioavailability, which can be overcome using nanotechnology-based carriers. mdpi.comnih.gov
Promising Drug Delivery Platforms:
Polymeric Nanoparticles: Biodegradable polymers can encapsulate drugs, protecting them from degradation in the gastrointestinal tract and enabling controlled release. rroij.comnih.govmdpi.comnih.gov These nanoparticles can be designed to overcome intestinal barriers, thereby improving the oral bioavailability of encapsulated therapeutics. nih.govnih.gov
Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles (SLNs) are effective for delivering both hydrophobic and hydrophilic drugs. mdpi.comliposomes.canih.gov They can improve the pharmacokinetic profile of a drug, reduce systemic toxicity, and accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.comnih.govamericanpharmaceuticalreview.com
Micelles: Polymeric micelles are nano-sized, self-assembling structures with a hydrophobic core and a hydrophilic shell. genesispub.org They are particularly useful for solubilizing poorly water-soluble drugs, and their small size allows for efficient accumulation at target sites. genesispub.org
Targeted Delivery Systems: The surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, to direct the drug specifically to diseased cells or tissues. nih.govamericanpharmaceuticalreview.com This active targeting approach can significantly increase drug concentration at the site of action while minimizing exposure to healthy tissues. nih.gov
By formulating derivatives of this compound into these advanced delivery systems, it is possible to improve their solubility, stability, and pharmacokinetic profiles, ultimately leading to more effective and safer therapies. mdpi.comgenesispub.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Chloro-6-methyl-benzamidine with high purity for experimental studies?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For purity >95%, use column chromatography with a silica gel stationary phase and a gradient elution system (e.g., hexane/ethyl acetate). Confirm purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times against commercial standards (if available). Thermal stability analysis (TGA/DSC) under nitrogen can identify decomposition points, critical for handling .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR : and NMR to confirm substituent positions (e.g., chloro and methyl groups).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns matching chlorine.
- FTIR : Detect characteristic amidine C=N stretches (~1640–1680 cm) and N-H bending modes (~1550 cm) .
Advanced Research Questions
Q. What computational strategies are optimal for modeling the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and a 6-311++G(d,p) basis set provides reliable results for:
- Electron density distribution (via Mulliken charges).
- Frontier molecular orbitals (HOMO/LUMO gaps) to predict reactivity.
- Include solvent effects (e.g., PCM model for DMSO/water) to mimic experimental conditions. Validate against experimental UV-Vis spectra .
Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., solubility, melting points) for this compound?
- Methodological Answer :
- Cross-Validation : Replicate measurements using standardized protocols (e.g., OECD Guidelines for melting point determination).
- Multi-Technique Analysis : Combine DSC for melting behavior and gravimetric methods for solubility in polar/non-polar solvents.
- Statistical Outlier Detection : Apply Grubbs’ test to identify anomalous data points in literature datasets .
Q. What experimental designs are suitable for probing the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Derivatization : Synthesize analogs with varying substituents (e.g., fluoro, nitro groups) at the 2- and 6-positions.
- Biological Assays : Pair with enzyme inhibition studies (e.g., IC measurements against trypsin-like proteases) to correlate electronic effects (Hammett σ values) with activity.
- Crystallography : Resolve X-ray structures to link steric/electronic features to binding affinity .
Critical Analysis of Contradictions
- vs. 2 : While Becke’s hybrid functionals ( ) emphasize exact exchange for thermochemical accuracy, Lee-Yang-Parr (LYP) correlation ( ) improves electron density modeling. For this compound, combining both (B3LYP) balances accuracy and computational cost .
- vs. 19 : Discrepancies in waste-handling protocols ( ) versus analytical methods () highlight the need for lab-specific SOPs to align safety and data quality.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
